5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine
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Overview
Description
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a trifluoromethoxyphenyl group, which enhances its chemical stability and biological activity.
Preparation Methods
The synthesis of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be achieved through various synthetic routes. One common method involves the cyclization of hydrazines with α,β-unsaturated carbonyl compounds. The reaction typically requires a catalyst and is carried out under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Chemical Reactions Analysis
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amines.
Scientific Research Applications
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The trifluoromethoxy group enhances its binding affinity and specificity . Additionally, the compound can modulate signaling pathways by interacting with receptors and other cellular proteins .
Comparison with Similar Compounds
5-(4-(Trifluoromethoxy)phenyl)-1H-pyrazol-3-amine can be compared with other similar compounds such as:
1-tert-Butyl-3-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-amine: This compound has a tert-butyl group instead of an amine group, which affects its reactivity and biological activity.
3-Amino-4,5-dihydro-1-phenylpyrazole: This compound lacks the trifluoromethoxy group, resulting in different chemical properties and applications.
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine:
Properties
IUPAC Name |
5-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O/c11-10(12,13)17-7-3-1-6(2-4-7)8-5-9(14)16-15-8/h1-5H,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSOFPQITMWBJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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